sodium 3,6-dibutylnaphthalene-1-sulfonate

Catalog No.
S1534422
CAS No.
253273-95-9
M.F
C18H23NaO3S
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 3,6-dibutylnaphthalene-1-sulfonate

CAS Number

253273-95-9

Product Name

sodium 3,6-dibutylnaphthalene-1-sulfonate

IUPAC Name

sodium;3,6-dibutylnaphthalene-1-sulfonate

Molecular Formula

C18H23NaO3S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

SRAWNDFHGTVUNZ-UHFFFAOYSA-M

SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Synonyms

diisopropylnaphthalenesulfonate, Nekal, nekal A, sodium salt, nekal BA 77, nekal BA 78, nekal BX 78, nekal NB, Nekal, ammonia salt, Nekal, parent

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]

Sodium 3,6-dibutylnaphthalene-1-sulfonate is an anionic surfactant characterized by its excellent permeating, wetting, dispersing, and emulsifying properties. It is a sodium salt derived from dibutylnaphthalenesulfonic acid, featuring a naphthalene ring substituted with two butyl groups at the 3 and 6 positions and a sulfonate group at the 1 position. The molecular formula for sodium 3,6-dibutylnaphthalene-1-sulfonate is C18H23NaO3SC_{18}H_{23}NaO_3S with a molecular weight of approximately 342.43 g/mol .

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  • Biology: Employed in biological studies for its permeating and wetting properties.
  • Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
  • Industry: Widely used in textiles, rubber, and paper industries as a wetting, dispersing, and emulsifying agent .
  • These applications leverage its ability to modify surface interactions effectively.

    Sodium 3,6-dibutylnaphthalene-1-sulfonate exhibits significant biological activity due to its surfactant properties. It has been utilized in various biological studies to enhance permeation across cellular membranes and improve the solubility of hydrophobic compounds. Its unique chemical structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications .

    The synthesis of sodium 3,6-dibutylnaphthalene-1-sulfonate typically involves a sulfonation condensation reaction. The general procedure includes:

    • Reaction of Naphthalene and Butanol: Naphthalene reacts with butanol in the presence of concentrated sulfuric acid to introduce butyl groups onto the naphthalene ring.
    • Sulfonation: The resulting product undergoes sulfonation to introduce the sulfonate group.
    • Neutralization: Finally, the reaction mixture is neutralized with sodium hydroxide or sodium carbonate to yield sodium 3,6-dibutylnaphthalene-1-sulfonate .

    This method ensures high yields and purity of the final product.

    Research on sodium 3,6-dibutylnaphthalene-1-sulfonate has revealed insights into its interactions with various biological membranes and surfaces. Studies indicate that it can significantly reduce surface tension, enhancing the permeability of drugs through cell membranes. This property makes it valuable in drug formulation and delivery systems where improved bioavailability is crucial . Furthermore, its interactions with proteins and other biomolecules are being explored for potential therapeutic benefits.

    Sodium 3,6-dibutylnaphthalene-1-sulfonate can be compared with several similar compounds that also exhibit surfactant properties:

    Compound NameStructure FeaturesUnique Properties
    Sodium dodecyl sulfateLong alkyl chainStrong surfactant used in personal care products
    Sodium lauryl sulfateSimilar long alkyl chainCommonly used in detergents
    Sodium naphthalenesulfonateLacks butyl groupsDifferent chemical and physical properties

    Sodium 3,6-dibutylnaphthalene-1-sulfonate stands out due to its unique combination of butyl groups and naphthalene ring structure. This configuration provides enhanced stability and performance in various applications compared to other surfactants .

    Physical Description

    DryPowder, Liquid; PelletsLargeCrystals

    Other CAS

    25417-20-3

    General Manufacturing Information

    Agriculture, forestry, fishing and hunting
    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Soap, cleaning compound, and toilet preparation manufacturing
    Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1): ACTIVE

    Dates

    Last modified: 02-18-2024

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